molecular formula C7H10BrCl2N3O2 B2529866 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride CAS No. 2567504-43-0

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride

Cat. No.: B2529866
CAS No.: 2567504-43-0
M. Wt: 318.98
InChI Key: YOWPVANLNVFKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride is a brominated heterocyclic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromine atom attached to a tetrahydroimidazo[1,5-a]pyrazine ring, which is further modified with a carboxylic acid group and dihydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with imidazo[1,5-a]pyrazine derivatives as the starting materials.

  • Bromination: The imidazo[1,5-a]pyrazine core is brominated using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

  • Carboxylation: The brominated intermediate undergoes carboxylation using reagents like carbon monoxide (CO) in the presence of a catalyst such as palladium (Pd) or rhodium (Rh).

  • Formation of Dihydrochloride: The carboxylic acid derivative is then converted to its dihydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods: Industrial-scale production involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, alkaline conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted imidazo[1,5-a]pyrazines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of brominated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but lack the bromine atom.

  • Brominated heterocycles: Other brominated compounds with different heterocyclic cores.

Uniqueness: The presence of the bromine atom in the tetrahydroimidazo[1,5-a]pyrazine ring structure makes this compound unique, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2.2ClH/c8-7-10-5(6(12)13)4-3-9-1-2-11(4)7;;/h9H,1-3H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWPVANLNVFKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=C2Br)C(=O)O)CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.